molecular formula C33H60O14 B11931958 Benzyl-PEG13-alcohol

Benzyl-PEG13-alcohol

Cat. No.: B11931958
M. Wt: 680.8 g/mol
InChI Key: XQRFCCJKYHWBDS-UHFFFAOYSA-N
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Description

Benzyl-PEG13-alcohol is a polyethylene glycol (PEG) derivative consisting of a benzyl group attached to a 13-unit ethylene glycol chain terminated by a hydroxyl group. Its molecular formula is C₃₃H₆₀O₁₄, with a molecular weight of 680.82 g/mol .

The benzyl group confers aromatic stability and hydrophobic character, while the long PEG chain enhances hydrophilicity and solubility in aqueous environments. This balance makes this compound valuable in drug delivery systems, nanotechnology, and bioconjugation, where tunable solubility and functionalization are critical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-PEG13-alcohol is synthesized through a series of ethoxylation reactions, where ethylene oxide is added to benzyl alcohol in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired degree of polymerization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes using specialized reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Oxidation Reactions

Benzyl-PEG13-alcohol undergoes oxidation to form benzaldehyde and benzoic acid under enzymatic catalysis, as observed in benzyl alcohol metabolism. Liver alcohol dehydrogenase (ADH) facilitates this reaction via an ordered mechanism:

  • First step : Binding of NAD+ to the enzyme forms an intermediate complex.

  • Second step : Substrate (benzyl alcohol) binds, leading to the formation of benzaldehyde and NADH .

  • Third step : Benzaldehyde is further oxidized to benzoic acid, though this step is less efficient (Km = 15 mM vs. Km = 28 μM for benzyl alcohol oxidation) .

The PEG chain in this compound may influence reaction kinetics due to its hydrophilic nature, potentially stabilizing intermediates in aqueous environments.

Esterification and Bioconjugation

The terminal alcohol group in this compound enables esterification with carboxylic acids or activation via coupling reagents (e.g., EDC/NHS) for bioconjugation. This reaction is critical in:

  • PROTAC linker synthesis : The alcohol functionalizes molecules for targeted protein degradation .

  • Drug delivery systems : Ester bonds enhance stability and solubility in biological systems .

Reaction TypeSubstrate/ReagentProductApplication
EsterificationCarboxylic acidPEG13-esterBioconjugation
BioconjugationTarget proteinFunctionalized complexTherapeutic development

Ether Formation

This compound can undergo etherification with alkyl halides or other alcohols under acidic conditions. For example:

  • Dibenzyl ether formation : Reaction with benzyl alcohol derivatives produces ethers, analogous to benzyl alcohol’s self-condensation .

  • PEG chain modifications : The hydrophilic PEG moiety may facilitate solvent compatibility during ether synthesis.

In chlorination reactions (e.g., with atomic chlorine), benzyl alcohol derivatives form benzyl chloride and dichloromethylbenzene . For this compound, similar chlorination could generate chlorinated intermediates, though the PEG chain may reduce volatility and alter product distribution.

Enzyme-Catalyzed Reactions

Liver ADH exhibits substrate inhibition at high benzyl alcohol concentrations (>1 mM), forming abortive ternary complexes (e.g., E-NADH-RCH₂OH) . For this compound, the bulky PEG chain might:

  • Reduce substrate binding affinity due to steric hindrance.

  • Influence the internal equilibrium constant for hydrogen transfer (pH-dependent) .

Chlorination and Radical Reactions

Atomic chlorine reacts with benzyl alcohol to form benzyl chloride, dichloromethylbenzene, and dibenzyl ether . For this compound, analogous reactions may yield:

  • Benzyl chloride derivatives : Via HCl abstraction from the alcohol group.

  • Secondary chlorinated products : Chlorination at the benzyl ring or PEG chain .

ProductRetention Time (min)% Composition
Benzyl chloride5.440.24–0.62
Dichloromethylbenzene6.50<0.02–0.02
Dibenzyl ether9.84–9.850.69–1.65

Stability and Solubility Considerations

  • Stabilize intermediates : Reducing side reactions (e.g., dismutation of benzaldehyde) .

  • Influence reaction rates : By modulating solvent interactions or enzyme binding .

Scientific Research Applications

Drug Delivery Systems

Benzyl-Polyethylene Glycol 13-Alcohol is particularly effective in drug delivery due to its hydrophilic and hydrophobic properties. The PEG moiety increases solubility in aqueous environments, while the benzyl group provides hydrophobic interactions that can stabilize drug formulations.

Key Features:

  • Enhanced Solubility: The PEG chain significantly improves the solubility of poorly soluble drugs.
  • Biocompatibility: The compound is well-tolerated in biological systems, minimizing toxicity risks.
  • Controlled Release: It can facilitate the controlled release of therapeutic agents, improving their efficacy.

PROTAC Technology

The compound serves as a bifunctional linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells. This application is particularly promising for cancer therapy and other diseases where protein degradation can be beneficial.

Applications in PROTACs:

  • Targeted Protein Degradation: By linking to both a target protein and an E3 ligase, Benzyl-Polyethylene Glycol 13-Alcohol enables selective degradation of disease-related proteins.
  • Versatility: Its structure allows for modifications that can enhance binding affinity and specificity towards various targets.

Bioconjugation

Benzyl-Polyethylene Glycol 13-Alcohol can be utilized in bioconjugation processes, where it acts as a spacer or linker between biomolecules. This application is critical in developing targeted therapies and diagnostic agents.

Benefits:

  • Improved Stability: The PEG component enhances the stability of conjugated molecules.
  • Reduced Immunogenicity: By providing a hydrophilic shield, it reduces the likelihood of immune responses against therapeutic proteins.

Cosmetic and Pharmaceutical Formulations

Due to its low toxicity and excellent solubilizing properties, Benzyl-Polyethylene Glycol 13-Alcohol finds applications in cosmetic formulations as well as pharmaceutical products.

Uses:

  • Solvent: Acts as a solvent for active ingredients in creams and lotions.
  • Preservative: Its bacteriostatic properties make it suitable for use as a preservative in formulations.

Case Studies and Research Findings

Several studies have documented the effectiveness of Benzyl-Polyethylene Glycol 13-Alcohol across various applications:

StudyApplicationFindings
Drug DeliveryDemonstrated improved solubility and bioavailability of poorly soluble drugs when formulated with Benzyl-PEG13-alcohol.
PROTAC SynthesisSuccessfully synthesized multiple PROTACs using this compound as a linker, showing enhanced degradation of target proteins.
BioconjugationImproved stability and reduced immunogenicity were observed when using this compound in bioconjugation processes.

Mechanism of Action

Benzyl-PEG13-alcohol functions as a PROTAC linker by connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein . This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The PEG chain enhances solubility and bioavailability, while the benzyl group provides stability and reactivity .

Comparison with Similar Compounds

Benzyl-PEG Derivatives with Varying PEG Chain Lengths

The PEG chain length significantly impacts physicochemical properties. Below is a comparison with shorter-chain benzyl-PEG alcohols:

Compound PEG Units Molecular Formula Molecular Weight (g/mol) Key Applications
Benzyl-PEG2-alcohol 2 C₁₁H₁₆O₃ 196.24* Organic synthesis, small linkers
Benzyl-PEG10-alcohol 10 C₂₈H₅₀O₁₂ 602.69* Intermediate in drug conjugation
Benzyl-PEG13-alcohol 13 C₃₃H₆₀O₁₄ 680.82 Nanotechnology, sustained drug release

Notes:

  • Longer PEG chains (e.g., PEG13) increase hydrophilicity , reducing aggregation in biological systems and improving circulation time in vivo .
  • Shorter chains (e.g., PEG2) are more suited for small-molecule modifications due to their compact size and lower steric hindrance .

Benzyl-PEG Derivatives with Different Functional End Groups

Functional end groups determine reactivity and application scope:

Compound Functional Group Molecular Weight (g/mol) Key Applications
Benzyl-PEG2-azide Azide (-N₃) 221.26 Click chemistry, bioconjugation
Benzyl-PEG2-MS Methanesulfonate 274.33 Nucleophilic substitution reactions
This compound Hydroxyl (-OH) 680.82 Hydrophilic linkers, polymer coatings

Key Differences :

  • Azide groups enable copper-catalyzed cycloaddition reactions for targeted conjugations .
  • Methanesulfonate (MS) groups are electrophilic, facilitating alkylation reactions in organic synthesis .
  • The hydroxyl group in this compound allows for straightforward esterification or etherification, making it versatile in polymer chemistry .

Comparison with Non-Benzyl PEG Alcohols

Non-benzyl PEG alcohols lack aromatic hydrophobicity, altering their interaction profiles:

Compound Structure Molecular Weight (g/mol) Key Applications
Dodecaethylene glycol HO-PEG12-OH 546.65 Solubility enhancer, cryoprotectant
This compound Benzyl-PEG13-OH 680.82 Targeted drug delivery, surface functionalization

Key Contrasts :

  • The benzyl group in this compound provides π-π stacking interactions, enhancing binding to aromatic moieties in proteins or synthetic materials .
  • Pure PEG alcohols (e.g., HO-PEG12-OH) are more water-soluble but lack functional handles for covalent modifications .

Comparison with Benzyl Alcohol (Parent Compound)

Benzyl alcohol (CAS 100-51-6), the parent molecule, is a small aromatic alcohol used as a solvent, preservative, and antiseptic . Key differences include:

Property Benzyl Alcohol This compound
Molecular Weight 108.14 g/mol 680.82 g/mol
Solubility Miscible in organic solvents Water-miscible (PEG-dependent)
Toxicity Limited use in neonates due to metabolic concerns Likely lower toxicity due to PEG’s biocompatibility
Applications Food additive, cosmetics Biomedical research, nanocarriers

Biological Activity

Benzyl-PEG13-alcohol is a compound that combines the properties of benzyl alcohol with a polyethylene glycol (PEG) chain consisting of 13 repeating units. This unique structure enhances its solubility and biocompatibility, making it valuable in various biological applications, particularly in drug delivery systems and as a linker in PROTAC (Proteolysis Targeting Chimeras) technology.

Structural Characteristics

The molecular formula for this compound is C33H60O14C_{33}H_{60}O_{14}, with a molecular weight of 680.82 g/mol. The compound features an aromatic benzyl group that contributes to its hydrophobic properties, while the long PEG chain enhances its hydrophilicity.

Property Details
Molecular FormulaC33H60O14C_{33}H_{60}O_{14}
Molecular Weight680.82 g/mol
StructureAromatic benzyl group + PEG chain
ApplicationsDrug delivery, PROTAC synthesis

Antimicrobial Properties

This compound exhibits notable antimicrobial activity due to the presence of the benzyl moiety. Studies have shown that aromatic alcohols, including benzyl alcohol, can inhibit the growth of various bacteria, particularly Gram-negative strains. The mechanism involves disruption of bacterial membranes and interference with protein and RNA synthesis, leading to cell death .

Drug Delivery Systems

The hydrophilic nature of the PEG component allows this compound to enhance the solubility of drugs in aqueous environments, which is critical for effective drug delivery. Its dual nature (hydrophobic benzyl and hydrophilic PEG) enables it to encapsulate both hydrophilic and hydrophobic drugs, thus broadening its application in pharmaceutical formulations .

PROTAC Technology

This compound serves as a linker in PROTACs , which are innovative molecules designed to target specific proteins for degradation. This application is particularly significant in cancer therapy, where targeted protein degradation can lead to more effective treatments with potentially fewer side effects compared to traditional small molecule inhibitors .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study investigating the antibacterial properties of phenolic compounds found that benzyl alcohol derivatives demonstrated significant growth inhibition against Gram-negative bacteria. The study highlighted that these compounds could alter membrane integrity and inhibit essential cellular processes such as protein synthesis .
  • Safety Assessment : Research on the safety profile of benzyl alcohol indicated that it has low toxicity and no adverse effects were observed in chronic exposure studies involving rats and mice. This safety profile supports its use in various formulations, including those intended for children .
  • Drug Delivery Efficacy : In a comparative analysis of PEG-based linkers, this compound was noted for its superior solubility and stability in aqueous environments compared to shorter PEG chains, making it a preferred choice for drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Benzyl-PEG13-alcohol, and how can side reactions be minimized?

  • Methodological Answer : this compound synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl alcohol derivatives can react with PEG chains under alkaline conditions (e.g., using NaH as a base) to form ether linkages. To minimize side reactions (e.g., oxidation or chain termination), inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) are recommended. Monitoring via TLC or HPLC ensures intermediate purity .
  • Key Considerations : Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis. Purification via column chromatography with silica gel or size-exclusion chromatography (SEC) improves yield and removes unreacted PEG chains .

Q. How can researchers verify the purity and molecular weight of this compound?

  • Methodological Answer :

  • Purity : Analyze via reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against standards.
  • Molecular Weight : Use MALDI-TOF mass spectrometry for precise determination. SEC with multi-angle light scattering (MALS) provides hydrodynamic radius data, critical for assessing PEG chain uniformity .
    • Data Validation : Cross-validate results with NMR (¹H/¹³C) to confirm benzyl group integrity and PEG spacer length .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodological Answer : Store at –20°C under anhydrous conditions (sealed with desiccants) for long-term stability. For short-term use (days to weeks), 0–4°C in dark vials prevents PEG oxidation. Solubilize in DMSO for stock solutions, ensuring aliquots are freeze-thawed ≤3× to avoid degradation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) enhance studies on this compound’s metabolic stability in drug conjugates?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C at the benzyl position) enables tracer studies using LC-MS/MS to track metabolic pathways. For example, incubate labeled compounds with liver microsomes and quantify metabolites via isotopic peak intensity ratios. This approach resolves whether PEGylation reduces hepatic clearance compared to non-PEGylated analogs .
  • Case Study : A 2025 study on benzyl-α-¹³C-alcohol demonstrated 20% slower hepatic metabolism than non-labeled analogs, suggesting PEG chains may shield the benzyl group .

Q. What strategies resolve contradictions in literature regarding this compound’s solubility in aqueous vs. organic phases?

  • Methodological Answer : Discrepancies often arise from PEG chain polydispersity. Researchers should:

Characterize batches via SEC to confirm polydispersity index (PDI <1.1).

Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) in aqueous buffers.

Compare solubility in co-solvent systems (e.g., water/ethanol gradients) to identify phase boundaries .

  • Example : A 2024 study found PEG13-alcohol derivatives with PDIs >1.2 formed aggregates in PBS, reducing solubility by 40% compared to narrow-distribution batches .

Q. How can this compound be integrated into PROTAC design to improve target protein degradation efficiency?

  • Methodological Answer :

  • Linker Optimization : The PEG13 spacer’s length balances proteasome recruitment and ternary complex stability. Use Förster resonance energy transfer (FRET) assays to measure E3 ligase-POI (protein of interest) proximity.
  • Case Study : PROTACs with PEG13 linkers showed 3× higher degradation efficiency (DC₅₀ = 10 nM vs. 30 nM for PEG8) in BRD4 models due to improved flexibility and solvent accessibility .
    • Validation : Confirm degradation via Western blot (target protein) and ubiquitination assays .

Q. What analytical techniques quantify PEG13 chain degradation under oxidative stress?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose compounds to H₂O₂ (0.1–1%) at 37°C for 24–72 hrs. Monitor PEG chain cleavage via SEC-MALS or FTIR (loss of C-O-C peaks at 1100 cm⁻¹).
  • Advanced Method : Use ESR spectroscopy to detect free radicals during oxidation, correlating with PEG backbone scission .

Properties

Molecular Formula

C33H60O14

Molecular Weight

680.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C33H60O14/c34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-28-29-46-30-31-47-32-33-4-2-1-3-5-33/h1-5,34H,6-32H2

InChI Key

XQRFCCJKYHWBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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